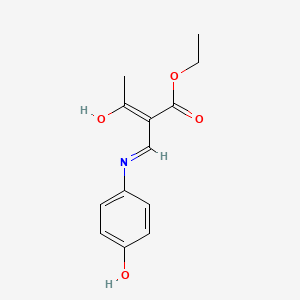

![molecular formula C10H14N2 B2424348 (3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-C]pyrazole CAS No. 156145-76-5](/img/structure/B2424348.png)

(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-C]pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

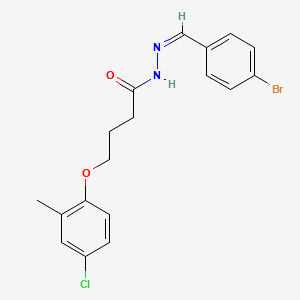

“(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-C]pyrazole” is a chemical compound with the molecular formula C17H20N2O2S. It has an average mass of 316.418 Da and a monoisotopic mass of 316.124542 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropa[3,4]cyclopenta[1,2-C]pyrazole core, which is a bicyclic system with a pyrazole (a five-membered ring with two nitrogen atoms) fused to a cyclopropa[cyclopenta] ring system .Physical and Chemical Properties Analysis

The compound has a molecular formula of C17H20N2O2S and an average mass of 316.418 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility might be available in specialized chemical databases.Wissenschaftliche Forschungsanwendungen

Triosmium Clusters and Optically Active Ligands : This compound has been used in the synthesis of optically active triosmium clusters with bridging terpenic thioureato-like ligands. It forms diastereomers with μ2 chelate-bridging by S and pyrazole N atom ligands in these clusters. X-ray analysis helped determine the absolute configuration of these diastereomers (Kirin et al., 2002).

Copper(II) Complexes Synthesis : The compound has been utilized in synthesizing copper(II) complexes with methyl [(pyrazolo-1-carbothioyl)-amino]propionate derivatives. These complexes, like CuL1Cl2 and [Cu2L22Cl4], exhibit unique structural characteristics, including coordination polyhedra and weak Cu···S interactions (Savel’eva et al., 2004).

Triosmium Clusters with Terpenic Ligands : It's used in the synthesis of hydridocarbonyl triosmium clusters with terpene derivatives as ligands. These compounds undergo various chemical transformations and have been analyzed using X-ray diffraction to establish their structure and absolute configuration (Kirin et al., 2000).

Copper(II) Complexes with Ethyl Derivatives : This compound is also involved in creating copper(II) complexes with ethyl [(pyrazolo-1-carbothioyl)-amino]acetate derivatives. These complexes are significant for their unique chain structures and pseudodimer formations, contributing to the understanding of metal cycle formations in coordination chemistry (Savel’eva et al., 2003).

Zukünftige Richtungen

The future directions for the study of this compound could include further investigation into its synthesis, reactivity, and potential biological activity. Compounds with similar structures have been studied for their potential as antiviral agents , suggesting possible directions for future research.

Eigenschaften

IUPAC Name |

(2S,4R)-3,3,9-trimethyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(9),6-diene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-5-8-7(12-11-5)4-6-9(8)10(6,2)3/h6,9H,4H2,1-3H3,(H,11,12)/t6-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPXTOORXLMQOD-HZGVNTEJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3C(C3(C)C)CC2=NN1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]3[C@H](C3(C)C)CC2=NN1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

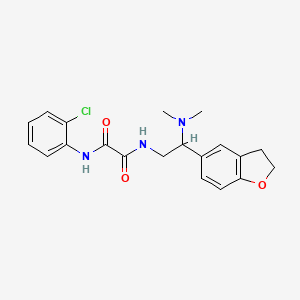

![(Z)-methyl 3-allyl-2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2424265.png)

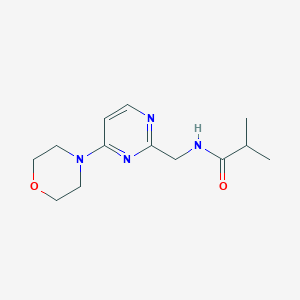

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2424266.png)

![Methyl 2-({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-YL)-6-methyl-1,4-dihydropyridin-2-YL}sulfanyl)acetate](/img/structure/B2424268.png)

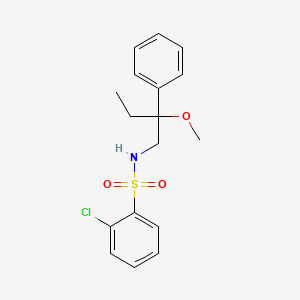

![3-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2424276.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2424277.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-N-(2-oxo-2H-chromen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2424281.png)

![Ethyl 1-(4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2424285.png)